MAO-A Inhibition vs Phenelzine
The free base form of the target compound, [3-(trifluoromethyl)benzyl]hydrazine (CAS 51421-34-2), demonstrates potent and selective inhibition of human recombinant monoamine oxidase A (MAO-A) in vitro. It exhibits an IC50 value of 1 nM against MAO-A expressed in Sf9 cells using 5-hydroxytryptamine as a substrate [1]. This activity is approximately 900-fold greater than that reported for the clinically used, non-selective and irreversible MAO inhibitor phenelzine (2-phenylethylhydrazine), which shows an IC50 of 0.9 µM against human MAO-A under comparable assay conditions [2]. This significant difference in potency, likely conferred by the electron-withdrawing trifluoromethyl substituent, suggests that the target compound's core structure offers a superior starting point for developing potent, selective MAO-A inhibitors compared to unsubstituted benzylhydrazine scaffolds.
| Evidence Dimension | MAO-A Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Phenelzine (2-phenylethylhydrazine), IC50 = 0.9 µM (900 nM) |
| Quantified Difference | 900-fold lower IC50 (greater potency) |
| Conditions | Target: Human recombinant MAO-A expressed in Sf9 cells, substrate: 5-hydroxytryptamine. Comparator: Human MAO-A, comparable in vitro assay. |
Why This Matters
This 900-fold difference in potency directly informs compound selection for MAO-A inhibitor development, establishing the trifluoromethyl-substituted benzylhydrazine core as a substantially more potent scaffold than the unsubstituted phenelzine backbone.
- [1] BindingDB. (n.d.). BDBM50075947 / CHEMBL3415817: Affinity Data for [3-(trifluoromethyl)benzyl]hydrazine. View Source
- [2] Naoi, M., Maruyama, W., & Shamoto-Nagai, M. (2018). Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis. Journal of Neural Transmission, 125(1), 53-66. View Source
